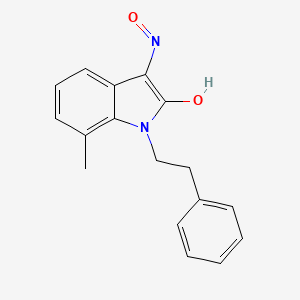
(Z)-3-(hydroxyimino)-7-methyl-1-phenethylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(hydroxyimino)-7-methyl-1-phenethylindolin-2-one is a complex organic compound with a unique structure that includes a hydroxyimino group, a methyl group, and a phenethyl group attached to an indolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(hydroxyimino)-7-methyl-1-phenethylindolin-2-one typically involves the reaction of 7-methyl-1-phenethylindolin-2-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the hydroxyimino compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(hydroxyimino)-7-methyl-1-phenethylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro compound.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indolinone derivatives depending on the reagents used.
Scientific Research Applications
(Z)-3-(hydroxyimino)-7-methyl-1-phenethylindolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-3-(hydroxyimino)-7-methyl-1-phenethylindolin-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(hydroxyimino)-7-methylindolin-2-one: Lacks the phenethyl group.
(Z)-3-(hydroxyimino)-1-phenethylindolin-2-one: Lacks the methyl group.
(Z)-3-(hydroxyimino)-7-methyl-1-phenethylindole: Lacks the carbonyl group.
Uniqueness
(Z)-3-(hydroxyimino)-7-methyl-1-phenethylindolin-2-one is unique due to the presence of all three functional groups (hydroxyimino, methyl, and phenethyl) attached to the indolinone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
867136-31-0 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
7-methyl-3-nitroso-1-(2-phenylethyl)indol-2-ol |
InChI |
InChI=1S/C17H16N2O2/c1-12-6-5-9-14-15(18-21)17(20)19(16(12)14)11-10-13-7-3-2-4-8-13/h2-9,20H,10-11H2,1H3 |
InChI Key |
KKZXZMUPQPTDOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2CCC3=CC=CC=C3)O)N=O |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















